3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, an oxadiazole ring, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the construction of the oxadiazole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce azetidine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol may be used in the production of specialty chemicals, materials, and other products that require its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one
- azetidin-3-yl methanesulfonate
- 1-(azetidin-3-yl)azetidine
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine
Uniqueness
Compared to similar compounds, 3-(azetidin-3-yl)-1,2,4-oxadiazol-5-ol stands out due to its unique combination of the azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2408963-78-8 |
---|---|
Molecular Formula |
C7H8F3N3O4 |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N3O2.C2HF3O2/c9-5-7-4(8-10-5)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H,7,8,9);(H,6,7) |
InChI Key |
WAUZGGFPXFGZMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.